molecular formula C11H9N3 B3747232 6-(1H-pyrrol-1-yl)-1H-indazole

6-(1H-pyrrol-1-yl)-1H-indazole

Cat. No. B3747232
M. Wt: 183.21 g/mol
InChI Key: UAXRHJUOVWFNKV-UHFFFAOYSA-N
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Description

The compound “6-(1H-pyrrol-1-yl)-1H-indazole” is likely to be a heterocyclic compound due to the presence of the pyrrole and indazole rings . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and indazole is a fused six-membered benzene and pyrrole ring .


Synthesis Analysis

While specific synthesis methods for “6-(1H-pyrrol-1-yl)-1H-indazole” are not available, pyrrole compounds are often synthesized using the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-diketone with an amine . For the indazole part, it could be synthesized through various methods, including the reaction of hydrazines with o-nitrobenzonitrile .


Molecular Structure Analysis

The molecular structure of “6-(1H-pyrrol-1-yl)-1H-indazole” would be characterized by the presence of the pyrrole and indazole rings . The specific array of functional groups present in the molecule can influence its conformational preferences .


Chemical Reactions Analysis

Pyrrole-containing compounds are known to undergo a variety of chemical reactions, including nucleophilic addition-cyclization processes . The specific reactions that “6-(1H-pyrrol-1-yl)-1H-indazole” would undergo would depend on the other substituents present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(1H-pyrrol-1-yl)-1H-indazole” would depend on its specific structure. Factors such as its solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Luminescent Properties

6-(1H-pyrrol-1-yl)-1H-indazole derivatives exhibit significant luminescent properties. A study by Nordmann et al. (2015) demonstrates that these compounds, prepared through a two-step synthesis process, display intense blue emission when excited in near UV light. They also show large Stokes shifts and high fluorescence quantum yields, making them potential candidates for ON/OFF fluorescence switching systems (Nordmann et al., 2015).

Spin-Crossover and Fluorescence in Iron(II) Complexes

Santoro et al. (2015) investigated Iron(II) complexes with tridentate indazolylpyridine ligands, which exhibited enhanced spin-crossover hysteresis and ligand-based fluorescence. These complexes demonstrated a variation in spin states and fluorescence, indicating potential applications in materials science and molecular electronics (Santoro et al., 2015).

Antioxidant Status Impact

A study by Karatas et al. (2010) explored the effects of 3-(1H-pyrrol-2-yl)-1H-indazole on antioxidant status in rats. The research found that the administration of this compound affected levels of various vitamins and enzymes related to oxidative stress, suggesting potential implications for studies in pharmacology and toxicology (Karatas et al., 2010).

Synthesis of Derivatives for Chemical Studies

Research by Servi and Akgün (2002) developed a general and efficient procedure for synthesizing 3-heteroaryl and 3-aryl substituted-1H-indazoles. These compounds have diverse applications in chemical synthesis and pharmaceutical research (Servi & Akgün, 2002).

Molecular Structure Analysis

Ghozlani et al. (2016) conducted a study on 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, examining its molecular structure and properties. Such studies are crucial for understanding the physical and chemical characteristics of these compounds (Ghozlani et al., 2016).

Docking Studies for Medicinal Chemistry

Balaraju et al. (2019) performed synthesis and docking studies of Piperazine-1-yl-1H-indazole derivatives, which play an important role in medicinal chemistry. Such studies help in the design and development of new pharmaceuticals (Balaraju et al., 2019).

Future Directions

Given the biological activity of many pyrrole-containing compounds, “6-(1H-pyrrol-1-yl)-1H-indazole” could be a potential candidate for further study in the field of medicinal chemistry .

properties

IUPAC Name

6-pyrrol-1-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-6-14(5-1)10-4-3-9-8-12-13-11(9)7-10/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXRHJUOVWFNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrrol-1-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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